2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Description
This compound features a pyrimidine core substituted with an amino group at position 4 and a thiophene-2-sulfonyl moiety at position 5. A sulfanyl (-S-) linker connects the pyrimidine ring to an acetamide group, which is further substituted with a 4-ethoxyphenyl group.
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S3/c1-2-26-13-7-5-12(6-8-13)21-15(23)11-28-18-20-10-14(17(19)22-18)29(24,25)16-4-3-9-27-16/h3-10H,2,11H2,1H3,(H,21,23)(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRVUCSVYWPZHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure, featuring a pyrimidine core, thiophene moiety, and an ethoxyphenyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, drawing on available literature and related research.
Structural Overview
The molecular formula of the compound is , and it has a molecular weight of approximately 442.5 g/mol. The presence of functional groups such as sulfonamide and acetamide indicates potential interactions with biological targets.
Anticancer Activity
Research has shown that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of thiophene and pyrimidine have been reported to inhibit various kinase enzymes, which are critical in cancer cell proliferation. A study indicated that certain thiophene/pyrimidine derivatives demonstrated inhibitory activities against FLT3 kinase with IC50 values ranging from 32.435 µM to lower concentrations, suggesting that modifications in the structure can enhance anticancer efficacy .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound 5 | 32.435 ± 5.5 | FLT3 Kinase |
| Compound 8 | <10 | Various Cancer Cell Lines |
The mechanism of action for compounds similar to This compound often involves interaction with specific enzymes or receptors. The thiophene group may facilitate binding to enzyme active sites, leading to inhibition of their activity. For example, studies have shown that thiophene derivatives can induce apoptosis in cancer cells by disrupting critical signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that substituents at specific positions on the pyrimidine or thiophene rings significantly impact their potency:
- Position 4 Substitution : Enhancements in activity were noted when amino or methoxy groups were introduced at this position.
- Pyrimidine Variants : Variations in the pyrimidine core can lead to different biological profiles, as observed in several studies focusing on thieno[2,3-d]pyrimidines .
Case Studies
- In Vitro Studies : A recent investigation into thienopyrimidine derivatives highlighted their capacity to inhibit cell viability across various cancer lines. Compounds exhibiting strong antiproliferative activity had IC50 values as low as 2.6 nM, indicating high potency against cancer cells .
- Kinase Inhibition : Another study focused on the kinase inhibition potential of thiophene-containing compounds. The results revealed substantial inhibition rates (41.4% - 83.5%) against several kinases, emphasizing the therapeutic promise of these derivatives in targeted cancer therapies .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Compounds with similar structures have shown promise as anticancer agents by inhibiting specific enzymes involved in cancer cell proliferation. The mechanism often involves the inhibition of kinases or other critical enzymes, which can lead to reduced tumor growth.
- Antimicrobial Properties : The presence of the thiophene and sulfonamide groups suggests potential applications as antimicrobial agents. Research has indicated that similar compounds can disrupt bacterial cell wall synthesis or inhibit metabolic pathways essential for bacterial survival.
- Anti-inflammatory Effects : Due to its ability to interact with various receptors and enzymes, this compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions like arthritis or other inflammatory diseases.
Biochemical Research
- Enzyme Inhibition Studies : The compound can be used to study enzyme kinetics and inhibition mechanisms. By examining how it interacts with specific enzymes, researchers can better understand disease mechanisms and develop targeted therapies.
- Signal Transduction Pathways : Investigating how this compound affects cellular signaling pathways could provide insights into its therapeutic potential and mechanisms of action.
Material Science
- Organic Electronics : The unique electronic properties imparted by the thiophene group may allow for applications in organic electronics, such as organic solar cells or field-effect transistors (FETs).
- Polymer Chemistry : The compound could serve as a building block for new polymeric materials with tailored properties, useful in various industrial applications.
Anticancer Activity
A study evaluating the efficacy of similar pyrimidine derivatives demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that modifications to the structure could enhance potency . The introduction of the thiophene sulfonamide group was found to increase interaction with target proteins involved in cell cycle regulation.
Antimicrobial Properties
Research on thiophene-containing compounds has shown promising results against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). These compounds exhibited bactericidal activity by disrupting cellular processes .
Enzyme Interaction Studies
Investigations into enzyme inhibition revealed that compounds with similar structures effectively inhibited protein kinases involved in cancer progression. This inhibition was linked to structural features such as the sulfonamide moiety, which enhances binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Substituted Acetamide Derivatives
- Fluorophenyl vs. Ethoxyphenyl : The 3-fluorophenyl analog () replaces the ethoxy group with a fluorine atom, which may alter electronic properties and binding affinity. Fluorine’s electronegativity could enhance metabolic stability compared to the ethoxy group’s bulkier, lipophilic nature .
- Chlorophenyl Oxadiazoles (): These derivatives exhibit antimicrobial activity with low toxicity, suggesting that the sulfanyl acetamide backbone is pharmacologically versatile. Substituents like 4-chlorophenyl and N-alkyl groups fine-tune activity and safety .
Heterocyclic Core Variations
- Triazole-Based Analogs (): Compounds like AS111 use a 1,2,4-triazole core instead of pyrimidine. This modification retains anti-inflammatory activity, with AS111 outperforming diclofenac. The triazole ring’s smaller size may improve target selectivity .
- Oxadiazole Derivatives (): The 1,3,4-oxadiazole core enhances antimicrobial efficacy, demonstrating that heterocycle choice directly impacts biological target engagement .
Substituent Effects on Activity
- Thiophene Sulfonyl vs. Pyridyl Groups : The target compound’s thiophene sulfonyl group may confer better solubility than the pyridyl group in AS111, which is critical for oral bioavailability .
- Electron-Withdrawing Groups : Derivatives with electron-withdrawing substituents (e.g., fluorine, chlorine) often show enhanced activity due to improved binding interactions or resistance to metabolic degradation .
Physicochemical Properties and Toxicity Considerations
- Fluorophenyl analogs may balance solubility and permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
